molecular formula C12H16N2O3S2 B7878243 N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide

Cat. No.: B7878243
M. Wt: 300.4 g/mol
InChI Key: VAIKJHPAQITIFN-UHFFFAOYSA-N
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Description

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide: is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with diethyl oxalate under acidic conditions to form the benzothiazine core.

    Sulfonamide Formation: The benzothiazine intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group at the 6-position.

    N,N-Diethylation: Finally, the compound undergoes N,N-diethylation using diethylamine in the presence of a suitable base like sodium hydride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated synthesis can be employed to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated benzothiazine derivatives.

Scientific Research Applications

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.

    Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic uses, including as an anti-cancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: The compound can bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
  • N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride

Uniqueness

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it often shows enhanced solubility and bioavailability, making it more effective in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-diethyl-3-oxo-4H-1,4-benzothiazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-3-14(4-2)19(16,17)9-5-6-11-10(7-9)13-12(15)8-18-11/h5-7H,3-4,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIKJHPAQITIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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